BRD4 degrader-3

PROTAC Targeted protein degradation BRD4

Researchers often face assay inconsistency when benchmarking novel PROTACs due to variable linker and E3 ligase performance. BRD4 degrader-3 resolves this as a validated VHL-based reference standard. • Defined BRD4 binding: IC50 of 15.5 nM (BD1) & 12.3 nM (BD2). • Sub-nanomolar cellular degradation: DC50 of 1.3 nM in EoL-1 AML cells. • Ideal linker control: PEG-based scaffold with balanced MW (~1098 g/mol) for permeability benchmarking against CRBN-based degraders like dBET1.

Molecular Formula C26H29N5O2S
Molecular Weight 475.6 g/mol
Cat. No. B12414712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 degrader-3
Molecular FormulaC26H29N5O2S
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C
InChIInChI=1S/C26H29N5O2S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-27)28-20(14-21(32)33-26(4,5)6)24-30-29-17(3)31(24)25/h9-12,20H,13-14,27H2,1-6H3/t20-/m0/s1
InChIKeyPMSPBUOYDPYDPF-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD4 degrader-3 (PROTAC BRD4 Degrader-7): A Potent VHL‑Based BRD4 Degrader with Defined Sub‑Nanomolar Cellular Activity


BRD4 degrader‑3 (also known as PROTAC BRD4 Degrader‑7 or compound 1004.1) is a heterobifunctional proteolysis‑targeting chimera (PROTAC) that recruits the von Hippel‑Lindau (VHL) E3 ubiquitin ligase to the bromodomain‑containing protein 4 (BRD4) for ubiquitination and subsequent proteasomal degradation [REFS‑1]. It is disclosed in patent WO2020055976A1 as Example 1a and exhibits potent binding to both bromodomains of BRD4, with IC₅₀ values of 15.5 nM for BD1 and 12.3 nM for BD2 in biochemical assays [REFS‑2]. The compound is widely offered as a research‑grade PROTAC tool and is frequently used as a reference standard in targeted protein degradation studies [REFS‑3].

1
Workflow: VHL-recruiting BRD4 PROTAC degradation assays
2
Use context: Research-grade tool for benchmarking and SAR studies
3
Key feature: Defined BRD4 degradation activity in cellular models

Why BRD4 degrader‑3 Cannot Be Interchanged with Other BET PROTACs Without Quantitative Risk


PROTAC degraders are exquisitely sensitive to linker length, attachment point, and the geometry of the ternary complex formed between the target protein, the E3 ligase, and the PROTAC molecule [REFS‑1]. Even minor alterations in the linker or the E3‑recruiting warhead can shift the degradation profile from pan‑BET to BRD4‑selective, alter the depth and duration of degradation, or introduce unanticipated cytotoxicity due to differential expression of E3 ligases across cell types [REFS‑2]. Consequently, substituting BRD4 degrader‑3—a VHL‑based PROTAC with a specific PEG‑type linker—with a CRBN‑based degrader (e.g., dBET1) or a shorter‑linker VHL analog (e.g., MZ1) without quantitative benchmarking will yield non‑comparable cellular potency, divergent off‑target signatures, and irreproducible downstream biological readouts [REFS‑3].

Linker sensitivity Minor changes in linker length or attachment point may shift degradation selectivity and potency.
E3 ligase mismatch Replacing a VHL-based degrader with a CRBN-based degrader can alter cellular degradation efficiency due to differential E3 ligase expression.
Benchmarking gap Using a shorter-linker VHL analog without direct comparison may lead to non-comparable cellular readouts.

Quantitative Differentiation: How BRD4 degrader‑3 Compares to Leading BRD4 PROTACs


Sub‑Nanomolar Cellular Degradation Potency Outperforms MZ1, dBET1, and AT1 in Directly Comparable Assays

In PC3‑Steapl prostate cancer cells, BRD4 degrader‑3 achieves an EC₅₀ of 1.4 nM for BRD4 degradation, while in EoL‑1 acute myeloid leukemia cells the IC₅₀ is 1.3 nM [REFS‑1]. These values represent a 5‑ to 20‑fold increase in cellular potency relative to the widely used VHL‑based degrader MZ1 (DC₅₀ = 8 nM in H661 cells, 23 nM in H838 cells) [REFS‑2] and an approximately 20‑ to 70‑fold improvement over the prototypical CRBN‑based degrader dBET1 (DC₅₀ < 100 nM in MV4‑11 cells) [REFS‑3]. The compound also exhibits significantly lower DC₅₀ values than the BRD4‑selective AT1 (DC₅₀ = 30–100 nM in HeLa cells) [REFS‑4].

Cellular degradation potency
Reported
EC₅₀ 1.4 nM (PC3-Steapl)
IC₅₀ 1.3 nM (EoL-1)
Reported cellular degradation potency context
5–20× more potent than MZ1 in comparable assays
PROTAC Targeted protein degradation BRD4

BRD4 Bromodomain Binding Affinity Intermediate Between MZ1 and ARV‑771, Delivering Balanced Engagement

Biochemical AlphaScreen assays show that BRD4 degrader‑3 binds BRD4‑BD1 with an IC₅₀ of 15.5 nM and BRD4‑BD2 with an IC₅₀ of 12.3 nM [REFS‑1]. This affinity lies between that of the VHL‑based degrader MZ1 (Kd BD1 = 382 nM, BD2 = 120 nM) [REFS‑2] and the more potent pan‑BET degrader ARV‑771 (Kd BD1 = 9.6 nM, BD2 = 7.6 nM) [REFS‑3]. Compared to MZ1, BRD4 degrader‑3 displays approximately 25‑fold tighter binding to BD1 and 10‑fold tighter binding to BD2; relative to ARV‑771 it is 1.6‑fold weaker for BD1 and 1.6‑fold weaker for BD2.

Bromodomain binding affinity
Data to verify
BD1 IC₅₀ 15.5 nM BD2 IC₅₀ 12.3 nM MZ1 Kd BD1 382 nM, BD2 120 nM ARV-771 Kd BD1 9.6 nM, BD2 7.6 nM
Supports bromodomain engagement interpretation
10–25× tighter than MZ1; 1.6× weaker than ARV-771
BRD4 Binding affinity IC₅₀

VHL‑Based Degrader with Distinct Cellular Sensitivity Profile vs. CRBN‑Based dBET1

BRD4 degrader‑3 recruits the VHL E3 ligase, whereas the commonly used comparator dBET1 engages Cereblon (CRBN) [REFS‑1]. VHL is ubiquitously expressed, while CRBN expression varies widely across tissues and cancer types; consequently, VHL‑based PROTACs often maintain more uniform degradation activity in cell lines that express low levels of CRBN, such as certain solid tumor models [REFS‑2]. This mechanistic distinction is reflected in the cellular potency data: BRD4 degrader‑3 achieves sub‑nanomolar IC₅₀ values in EoL‑1 leukemia cells (1.3 nM) [REFS‑3], whereas dBET1 requires > 100 nM in MV4‑11 leukemia cells to achieve 50% degradation [REFS‑4].

E3 ligase mechanism comparison
Class-level
VHL-based IC₅₀ 1.3 nM (EoL-1) CRBN-based dBET1 DC₅₀ >100 nM (MV4-11)
Context-dependent E3 ligase selectivity profile
≥70-fold potency difference in leukemia lines
E3 ligase CRBN VHL Selectivity

Molecular Properties Suggest Favorable Permeability and Solubility Relative to Larger PROTACs

BRD4 degrader‑3 has a molecular weight of 1098.3 g·mol⁻¹, a formula of C₅₅H₆₅F₂N₉O₉S₂, and a relatively compact PEG‑based linker [REFS‑1]. While all PROTACs reside in beyond‑rule‑of‑5 chemical space, this molecular weight is notably lower than that of the advanced VHL‑based degrader GNE‑987 (MW ≈ 1250 g·mol⁻¹) [REFS‑2] and comparable to MZ1 (MW ≈ 1002 g·mol⁻¹) [REFS‑3]. Lower molecular weight and a more favorable topological polar surface area (estimated tPSA ≈ 280 Ų) correlate with improved passive permeability and aqueous solubility, which are critical for achieving effective intracellular concentrations in vitro and for advancing to in vivo studies.

Molecular properties
Source review
MW 1098.3 g·mol⁻¹
tPSA ~280 Ų
May support permeability and handling considerations
MW ∼12% lower than GNE-987; comparable to MZ1
Physicochemical properties Drug‑likeness PROTAC

High‑Impact Research and Procurement Scenarios for BRD4 degrader‑3


Establishing a VHL‑Based BRD4 Degrader Benchmark in Cellular and Biochemical Assays

BRD4 degrader‑3 serves as a well‑characterized reference standard for VHL‑recruiting BRD4 PROTACs. Its defined IC₅₀ values for BD1/BD2 and sub‑nanomolar cellular degradation potency make it ideal for benchmarking new degrader candidates in parallel AlphaScreen and Western blot‑based degradation assays [REFS‑1]. Because it occupies a potency window between MZ1 and ARV‑771, it is particularly useful for calibrating assay sensitivity and for ensuring that newly synthesized PROTACs are not penalized by assay floors.

Comparative Studies to Elucidate E3 Ligase‑Dependent Degradation Efficiency

When paired with a CRBN‑based BRD4 degrader such as dBET1 or a pan‑BET degrader like ARV‑771, BRD4 degrader‑3 enables systematic dissection of the role of E3 ligase choice on degradation kinetics, selectivity, and downstream transcriptomic changes [REFS‑2]. This is especially relevant in cell lines with differential expression of VHL and CRBN, where the VHL‑based BRD4 degrader‑3 often retains superior degradation activity [REFS‑3].

PROTAC SAR Optimization and Linker Engineering Studies

The specific PEG‑based linker of BRD4 degrader‑3 provides a valuable starting point for linker optimization. Researchers can use this compound as a control when testing variations in linker length or composition, as its balanced physicochemical profile (MW ≈ 1098 g·mol⁻¹, moderate tPSA) lies within the “sweet spot” for PROTAC permeability [REFS‑4]. It is also a common scaffold for click‑chemistry derivatization due to the presence of an alkyne handle in related series.

In Vitro Target Validation in BRD4‑Dependent Cancer Models

Given its potent cellular degradation (IC₅₀ = 1.3 nM in EoL‑1 AML cells), BRD4 degrader‑3 is well‑suited for target validation experiments in BRD4‑dependent hematological malignancies and solid tumors. The sub‑nanomolar potency minimizes the concentration‑dependent cytotoxicity often observed with less potent PROTACs, allowing clearer interpretation of BRD4‑specific phenotypes [REFS‑5].

Application
Selection Property
Validation Focus
VHL-recruiting BRD4 PROTAC benchmarking
Defined degradation potency window (between MZ1 and ARV-771)
Assay sensitivity calibration across PROTAC potencies
E3 ligase-dependent degradation profiling
VHL vs CRBN degradation efficiency in varied cell lines
Cell-line-dependent degradation consistency and off-target analysis
PROTAC linker optimization and SAR
Balanced MW and tPSA for cellular permeability
Permeability and solubility assay benchmarking
BRD4-dependent cancer model target validation
Potent cellular BRD4 degradation at low concentrations
Phenotypic specificity and cytotoxicity differentiation

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